Methyl 1-(cyanomethyl)cyclopentanecarboxylate
Overview
Description
Methyl 1-(cyanomethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H13NO2. It is a derivative of cyclopentanecarboxylic acid, featuring a cyanomethyl group and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(cyanomethyl)cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with cyanomethyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent product quality and efficient resource utilization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(cyanomethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentylmethylamine derivatives.
Substitution: Various substituted cyclopentanecarboxylates.
Scientific Research Applications
Methyl 1-(cyanomethyl)cyclopentanecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(cyanomethyl)cyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Receptor Modulation: Interacting with cellular receptors to influence signal transduction pathways.
Comparison with Similar Compounds
Methyl 1-(cyanomethyl)cyclopentanecarboxylate can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the cyanomethyl and ester groups, resulting in different reactivity and applications.
Methyl cyclopentanecarboxylate: Similar ester functionality but without the cyanomethyl group, leading to distinct chemical behavior.
1-(Cyanomethyl)cyclopentanecarboxylic acid: Contains the cyanomethyl group but lacks the ester functionality, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity patterns that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
methyl 1-(cyanomethyl)cyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8(11)9(6-7-10)4-2-3-5-9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCMCNYCXMDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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